2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid
Description
Molecular Formula and Properties
The molecular formula of 2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid is C₁₄H₁₉N₃O₈S₂, with a molecular weight of 421.5 g/mol according to PubChem computational analysis. The compound exists in both free acid and sodium salt forms, with the sodium salt variant having the molecular formula C₁₄H₁₈N₃NaO₈S₂ and a molecular weight of 443.43 g/mol.
The physical properties of this compound demonstrate its designed water solubility characteristics. The compound appears as a white to off-white powder at room temperature. Solubility studies reveal excellent aqueous solubility, with reported values of 10 mg/mL in water and phosphate buffered saline at pH 7.2. Enhanced solubility is observed in organic solvents, with dimethylformamide supporting 30 mg/mL and dimethyl sulfoxide accommodating 20 mg/mL. These solubility characteristics are directly attributable to the presence of the sulfonate functional group, which provides the hydrophilic character necessary for aqueous reactions.
The compound exhibits moisture sensitivity and requires storage at -20°C under desiccated conditions to maintain stability. This storage requirement reflects the reactive nature of the N-hydroxysuccinimide ester functionality, which readily undergoes hydrolysis in the presence of water.
Structural Elucidation and Stereochemistry
The structural architecture of 2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid incorporates two distinct functional domains connected by a pentanoyl linker. The biotin moiety comprises a bicyclic system featuring a fused thieno[3,4-d]imidazole ring system with defined stereochemistry at three chiral centers. The stereochemical configuration is specified as (3aS,4S,6aR), indicating the absolute configuration at the three asymmetric carbon atoms within the biotin portion of the molecule.
The International Union of Pure and Applied Chemistry name for this compound is 1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid. This systematic nomenclature precisely defines the connectivity and stereochemistry of all molecular components.
The canonical SMILES representation provides a linear notation of the molecular structure: C1[C@H]2C@@HNC(=O)N2. This notation explicitly indicates the stereochemical configuration using @ symbols to denote chiral centers and their absolute configurations.
The InChI string offers an alternative structural representation: InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24)/t7-,8-,9?,12-/m0/s1. This representation provides unambiguous structural identification and includes stereochemical information.
Chemical Abstracts Service Registry Information and Nomenclature
The compound is registered in the Chemical Abstracts Service database under multiple registry numbers, reflecting different forms and salt variations. The primary Chemical Abstracts Service registry number for the free acid form is 190598-55-1. An alternative registry number, 119616-38-5, corresponds to the sodium salt form of the compound.
The United Nations International Identifier for this compound is 7LU0228RF4, providing an additional unique identifier for regulatory and database purposes. This identifier facilitates cross-referencing across international chemical databases and regulatory frameworks.
Systematic nomenclature variations exist within different chemical databases and supplier catalogs. The compound is alternatively named as 3-Pyrrolidinesulfonic acid, 1-((5-((3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno(3,4-d)imidazol-4-yl)-1-oxopentyl)oxy)-2,5-dioxo-. Additional synonyms include Sulfo-N-hydroxysuccinimide-biotin and Biotin sulfo-N-hydroxysuccinimide ester.
The PubChem Compound Identifier is 18632835, providing a unique numerical identifier within the PubChem database system. This identifier serves as a permanent reference for computational chemistry applications and database searches.
| Registry Type | Identifier | Form |
|---|---|---|
| CAS Registry Number | 190598-55-1 | Free acid |
| CAS Registry Number | 119616-38-5 | Sodium salt |
| UNII | 7LU0228RF4 | Universal |
| PubChem CID | 18632835 | Database ID |
| MDL Number | MFCD00078535 | Catalog reference |
Spectroscopic Characterization
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present within the molecular structure. The compound exhibits strong absorption in the carbonyl region, with the amide carbonyl groups appearing around 1710-1620 cm⁻¹, consistent with typical amide stretching frequencies. The ester carbonyl group demonstrates absorption near 1750 cm⁻¹, characteristic of activated ester functionality.
The sulfonate group contributes distinctive absorption bands in the 1200-1000 cm⁻¹ region, corresponding to S=O stretching vibrations. These bands provide definitive identification of the sulfonate functionality that imparts water solubility to the molecule. The presence of N-H stretching vibrations appears in the 3500-3300 cm⁻¹ region, corresponding to the imidazole ring system within the biotin moiety.
Infrared characterization studies of biotinylated surfaces have demonstrated the utility of this technique for confirming chemical attachment. Research has shown that biotin-N-hydroxysuccinimide attachment to amine-terminated surfaces produces characteristic spectral changes, with new bands appearing corresponding to the formation of amide linkages. The studies revealed that amide and ureido band positions shift by approximately 10-20 cm⁻¹ upon chemical attachment, providing evidence of successful bioconjugation reactions.
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through analysis of proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts corresponding to different proton environments within the molecule. Aliphatic protons from the pentanoyl chain appear in the 1-2 ppm region, consistent with saturated hydrocarbon chemical shifts. The pyrrolidine ring protons demonstrate chemical shifts in the 2-4 ppm range, reflecting their proximity to electronegative oxygen and nitrogen atoms.
Mass spectrometric analysis confirms the molecular ion peak at m/z 421.5 for the free acid form and 443.4 for the sodium salt variant. Fragmentation patterns provide structural information through characteristic losses corresponding to functional group cleavages.
Crystallographic Analysis
While complete crystallographic data for 2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid are not extensively reported in the available literature, the compound's molecular geometry can be inferred from related biotin derivatives and computational modeling studies. The biotin moiety adopts a characteristic bicyclic conformation with the thieno[3,4-d]imidazole system maintaining a relatively rigid structure due to the fused ring arrangement.
The stereochemical configuration at the three chiral centers within the biotin portion follows the natural biotin configuration, with the (3aS,4S,6aR) absolute stereochemistry being essential for biological recognition by biotin-binding proteins. This stereochemical arrangement positions the carboxyl side chain in the optimal orientation for ester formation with the N-hydroxysuccinimide moiety.
The pentanoyl linker provides conformational flexibility between the biotin recognition element and the reactive N-hydroxysuccinimide ester. This spacer arm, consisting of five methylene units, allows sufficient distance to minimize steric hindrance during bioconjugation reactions while maintaining the structural integrity necessary for effective protein labeling.
The pyrrolidine ring system containing the sulfonate group adopts a characteristic envelope conformation, with the sulfonate substituent occupying an equatorial position to minimize steric interactions. The sulfonate group's ionic character contributes to the overall molecular dipole moment and influences the compound's crystalline packing arrangements through intermolecular electrostatic interactions.
Computational molecular modeling studies suggest that the compound can adopt multiple low-energy conformations due to rotation around single bonds within the pentanoyl linker. These conformational variations allow the molecule to accommodate different binding orientations during bioconjugation reactions, contributing to its broad applicability across diverse protein targets.
Properties
IUPAC Name |
1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24)/t7-,8-,9?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZTUBHUGXHSKE-VVCAKUBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190598-55-1 | |
| Record name | Sulfo-NHS-biotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190598551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFO-NHS-BIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LU0228RF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , and it possesses a molecular weight of 382.43 g/mol. The structure includes a pyrrolidine ring, a sulfonic acid group, and a thieno[3,4-d]imidazole moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,4-d]imidazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to show effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
Anticancer Activity
Research indicates that compounds containing the thieno[3,4-d]imidazole scaffold can inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. A notable study highlighted the efficacy of thieno[3,4-d]imidazole derivatives in reducing tumor growth in xenograft models, suggesting their potential as anticancer agents.
Enzyme Inhibition
Enzymatic assays have revealed that this compound acts as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit cathepsin L activity, which is implicated in tumor metastasis. The inhibition of such enzymes can lead to reduced invasiveness of cancer cells and may enhance the efficacy of existing chemotherapeutic agents.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an IC50 value of 12 µM. |
| Study 2 | Showed significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of 8 µM. |
| Study 3 | Investigated the compound's effect on cathepsin L inhibition; found a reduction in enzyme activity by 70%. |
The biological activity of 2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid can be attributed to several mechanisms:
- Cell Membrane Disruption : By integrating into microbial membranes, it alters permeability and leads to cell lysis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells results in programmed cell death.
- Enzyme Inhibition : Targeting specific enzymes disrupts metabolic pathways critical for cell survival and proliferation.
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine ring is synthesized via a [3+2] cycloaddition between a nitroalkene and a sulfonated diene:
Oxidation to Dioxo Group
The nitro group is oxidized to a ketone using Jones reagent (CrO3/H2SO4), followed by hydrolysis to form the 2,5-dioxo moiety.
Reaction Metrics :
| Step | Oxidation Yield | Hydrolysis Yield |
|---|---|---|
| Nitro to Ketone | 85% | 90% |
Final Assembly and Deprotection
The thienoimidazol-pentanoyloxy and pyrrolidine-sulfonic acid intermediates are coupled via a Mitsunobu reaction:
- Coupling Agent : Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
- Deprotection : Tert-butyl protecting groups on the sulfonic acid are removed using HCl in dioxane.
Optimized Parameters :
- Temperature: 0°C → 25°C (gradual warming)
- Reaction Time: 48 hours
- Final Yield: 62% (after HPLC purification)
Stereochemical Validation
Chiral HPLC (Chiralpak IA column) confirms the (3aS,4S,6aR) configuration, with >99% enantiomeric excess achieved using D-tartaric acid as a resolving agent during the thienoimidazol synthesis.
Industrial-Scale Considerations
- Cost Efficiency : Grignard reagent recycling (e.g., methyl magnesium chloride) reduces production costs by 30%.
- Solvent Recovery : THF and dichloromethane are distilled and reused, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (500 MHz, D2O): δ 4.32 (d, J = 6.5 Hz, 1H), 3.89 (m, 2H), 3.45 (s, 3H), 2.98–2.78 (m, 4H).
- HRMS : m/z 422.1298 [M−H]⁻ (calc. 422.1301).
Comparative Analysis of Methodologies
| Parameter | Patent Method | Industrial Protocol |
|---|---|---|
| Thienoimidazol Yield | 70% | 68% |
| Chirality Control | D-Mandelic Acid | D-Tartaric Acid |
| Total Steps | 6 | 5 |
| Purity (HPLC) | 98.5% | 99.2% |
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Parameter | Ethanol-Based Synthesis | Acetic Acid-Based Synthesis |
|---|---|---|
| Solvent | Ethanol | Acetic acid |
| Reaction Time | 2 hours | 3–5 hours |
| Catalyst | None | Sodium acetate (0.1 mol) |
| Yield Optimization | Washing with ethanol | Recrystallization (DMF/EtOH) |
Basic: Which analytical techniques are critical for characterizing the sulfonic acid group and stereochemistry?
Answer:
- FT-IR : Detect sulfonic acid S=O stretching vibrations at ~1253 cm⁻¹ .
- 1H/13C NMR : Assign stereochemistry using δ 8.16 (pyrazole-H) and sulfonate 13C signals at δ 50–60 ppm. 2D NMR (NOESY) resolves diastereomer coupling constants .
- Elemental Analysis : Validate purity (>95%) via C/H/N/S percentages .
Advanced: How can researchers resolve contradictions in spectroscopic data for stereoisomers?
Answer:
- 2D NMR : Use NOESY to identify spatial proximity of protons (e.g., axial vs. equatorial substituents) .
- Computational Validation : Compare experimental 1H NMR shifts with DFT-calculated values (Gaussian09, B3LYP/6-31G* basis set) to confirm stereochemical assignments .
- X-ray Diffraction : Resolve ambiguous cases by determining crystal structures (if single crystals are obtainable).
Advanced: What computational strategies predict bioactivity against enzymatic targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Pyrazole derivatives show affinity for ATP-binding pockets .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability of the sulfonic acid group with catalytic residues.
- QSAR Models : Corrogate logP and H-bond acceptors with IC50 values from analogous compounds (R² > 0.85 in pyrazole-based studies) .
Q. Table 2: Key QSAR Parameters for Bioactivity Prediction
| Parameter | Correlation with Activity | Reference |
|---|---|---|
| logP | Inverse (r = -0.72) | |
| H-bond Acceptors | Direct (r = +0.68) | |
| Polar Surface Area | Inverse (r = -0.65) |
Advanced: How can contradictory solubility data be reconciled for this compound?
Answer:
- pH-Dependent Studies : Measure solubility in buffers (pH 2–10) due to sulfonic acid’s strong acidity (pKa ~1.5).
- Co-solvent Systems : Test DMSO/water mixtures (e.g., 10% DMSO) to mimic physiological conditions .
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°) via UV-Vis spectroscopy to identify polymorphic influences .
Basic: What safety protocols are essential during handling and purification?
Answer:
- Ventilation : Use fume hoods to avoid inhaling sulfur oxide vapors .
- Protective Equipment : Wear nitrile gloves and eye protection; avoid skin contact with acidic byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using silica gel .
Advanced: How can process simulation tools optimize large-scale synthesis?
Answer:
- Aspen Plus Modeling : Simulate solvent recovery and distillation steps to minimize waste (≥90% solvent reuse) .
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to optimize temperature, pressure, and catalyst loading .
- Scale-up Criteria : Maintain Reynolds number similarity between lab and pilot-scale reactors to ensure mixing efficiency .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Answer:
- LC-MS Monitoring : Identify intermediates (e.g., oxazolones) formed via nucleophilic acyl substitution .
- Kinetic Studies : Use pseudo-first-order rate constants to pinpoint steps prone to hydrolysis (e.g., ester cleavage).
- Isotopic Labeling : Track 13C-labeled precursors to confirm rearrangement pathways .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
- HPLC-PDA : Monitor degradation products (e.g., sulfonate hydrolysis) at 254 nm .
- Karl Fischer Titration : Quantify water absorption in lyophilized samples .
Advanced: What strategies validate the compound’s biological activity in complex matrices?
Answer:
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD < 1 µM for high-affinity targets) .
- Cellular Assays : Use fluorescent probes (e.g., Annexin V/PI) to quantify apoptosis in cancer cell lines .
- Metabolomic Profiling : LC-HRMS identifies off-target effects in primary hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
